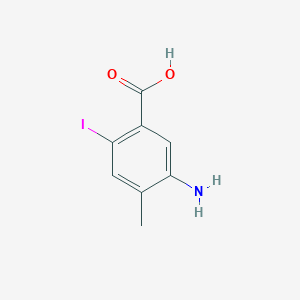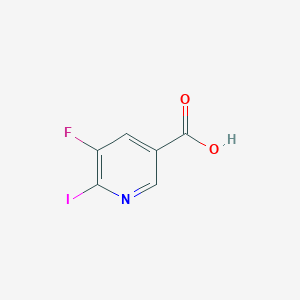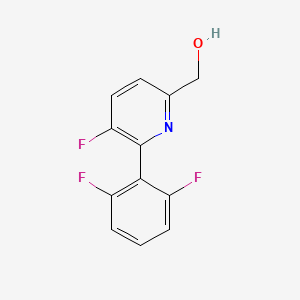
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a vinyl group and an ethylthiophene moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylthiophene and 1H-imidazole.
Vinylation: The vinyl group is introduced through a Heck reaction, where 4-ethylthiophene is reacted with a vinyl halide in the presence of a palladium catalyst.
Coupling Reaction: The vinylated thiophene is then coupled with 1H-imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole would depend on its specific application. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways. The vinyl and ethylthiophene groups may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-(4-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-(4-phenylthiophen-2-yl)vinyl)-1H-imidazole: Contains a phenyl group instead of an ethyl group.
(E)-4-(2-(4-chlorothiophen-2-yl)vinyl)-1H-imidazole: Features a chlorine atom instead of an ethyl group.
Uniqueness
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethylthiophene moiety, which may impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C11H12N2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
Clave InChI |
CUHDALUYISVPOE-ONEGZZNKSA-N |
SMILES isomérico |
CCC1=CSC(=C1)/C=C/C2=CN=CN2 |
SMILES canónico |
CCC1=CSC(=C1)C=CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)




![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)








